Florbetapir F-18
Overview
Description
Florbetapir (18F), sold under the brand name Amyvid, is a radiopharmaceutical compound used in positron emission tomography (PET) imaging. It contains the radionuclide fluorine-18, which binds with high affinity to beta-amyloid plaques, a hallmark of Alzheimer’s disease . This compound was approved for use in the United States in 2012 as a diagnostic tool for Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Florbetapir (18F) is synthesized through a nucleophilic substitution reaction. The synthesis involves the reaction of a tosylate precursor with fluorine-18 fluoride. The reaction is typically carried out in the presence of a base such as potassium carbonate and a phase transfer catalyst like Kryptofix 2.2.2. The reaction mixture is heated to around 130°C for a few minutes .
Industrial Production Methods: The industrial production of Florbetapir (18F) involves automated synthesis modules to ensure high radiochemical purity and yield. The crude product is purified using high-performance liquid chromatography (HPLC) and reformulated with ethanol and ascorbic acid to stabilize the final product .
Chemical Reactions Analysis
Types of Reactions: Florbetapir (18F) primarily undergoes nucleophilic substitution reactions during its synthesis. The compound is relatively stable and does not undergo significant oxidation, reduction, or other types of chemical reactions under normal conditions.
Common Reagents and Conditions:
Reagents: Potassium carbonate, Kryptofix 2.2.2, tosylate precursor, fluorine-18 fluoride.
Conditions: Heating to 130°C, followed by acid hydrolysis for deprotection.
Major Products: The major product of the synthesis is Florbetapir (18F) itself, which is obtained in high radiochemical purity after purification .
Scientific Research Applications
Florbetapir (18F) is extensively used in scientific research, particularly in the field of neurology and Alzheimer’s disease. Its primary application is in PET imaging to estimate beta-amyloid neuritic plaque density in the brains of patients with cognitive impairment . This helps in the diagnosis and evaluation of Alzheimer’s disease and other forms of dementia .
In addition to its use in neurology, Florbetapir (18F) is also being explored for its potential in imaging other amyloid-related diseases and conditions. Research is ongoing to understand its applications in various biological and medical fields .
Mechanism of Action
Florbetapir (18F) binds with high affinity to beta-amyloid plaques in the brain. The fluorine-18 isotope emits positrons, which are detected by PET scanners to create detailed images of the brain . The binding of Florbetapir (18F) to beta-amyloid plaques allows for the visualization and quantification of amyloid deposition, which is crucial for the diagnosis and monitoring of Alzheimer’s disease .
Comparison with Similar Compounds
Florbetapir (18F) is one of several PET imaging agents used to detect beta-amyloid plaques. Similar compounds include:
Pittsburgh Compound B (11C-PiB): This compound also binds to beta-amyloid plaques but uses carbon-11 as the radionuclide, which has a shorter half-life compared to fluorine-18.
Florbetaben (18F): Another fluorine-18 labeled compound used for amyloid imaging.
Flutemetamol (18F): A fluorine-18 labeled compound with similar applications in amyloid imaging.
Florbetapir (18F) is unique due to its longer half-life compared to carbon-11 labeled compounds, allowing for more extended imaging sessions and broader clinical application .
Properties
Florbetapir (18F) is a radiopharmaceutical compound containing the radionuclide fluorine-18 bound to the compound florbetapir, a molecule that binds with high affinity to beta amyloid plaque, a peptide that plays a key role in Alzheimer's Disease pathogenesis. The radionucleide fluorine-18 was chosen as it has a half life of 110 minutes allowing it to accumulate sufficiently in the brain before undergoing positon emission decay. | |
CAS No. |
956103-76-7 |
Molecular Formula |
C20H25FN2O3 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-[(E)-2-[6-[2-[2-(2-(18F)fluoranylethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]-N-methylaniline |
InChI |
InChI=1S/C20H25FN2O3/c1-22-19-7-4-17(5-8-19)2-3-18-6-9-20(23-16-18)26-15-14-25-13-12-24-11-10-21/h2-9,16,22H,10-15H2,1H3/b3-2+/i21-1 |
InChI Key |
YNDIAUKFXKEXSV-CRYLGTRXSA-N |
SMILES |
CNC1=CC=C(C=C1)C=CC2=CN=C(C=C2)OCCOCCOCCF |
Isomeric SMILES |
CNC1=CC=C(C=C1)/C=C/C2=CN=C(C=C2)OCCOCCOCC[18F] |
Canonical SMILES |
CNC1=CC=C(C=C1)C=CC2=CN=C(C=C2)OCCOCCOCCF |
Appearance |
Solid powder |
956103-76-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
18F-AV-45 2-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)-5-(4-methylaminostyryl)pyridine 4-(2-(6-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)-N-methylbenzamide Amyvid florbetapir florbetapir F 18 florbetapir F18 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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